NHS ester-PEG10-COOH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

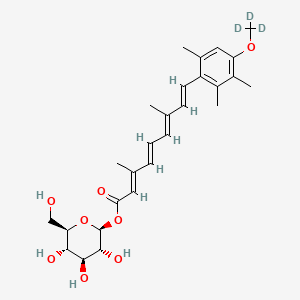

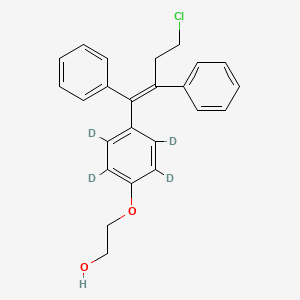

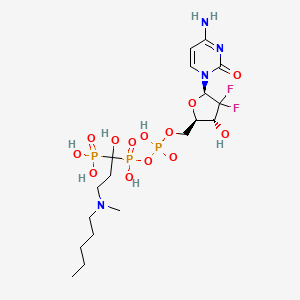

El éster de NHS-PEG10-COOH es un compuesto a base de polietilenglicol que presenta un grupo éster de N-hidroxisuccinimida y un grupo ácido carboxílico. Este compuesto se utiliza ampliamente en sistemas de bioconjugación y administración de fármacos debido a su capacidad de formar enlaces amida estables con aminas primarias. El espaciador de polietilenglicol mejora la solubilidad y biocompatibilidad del compuesto, lo que lo hace adecuado para diversas aplicaciones biomédicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del éster de NHS-PEG10-COOH normalmente implica la activación del polietilenglicol con N-hidroxisuccinimida y un ácido carboxílico. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido o la dimetilformamida. Las condiciones de reacción suelen implicar un pH ligeramente básico para facilitar la formación del éster de NHS .

Métodos de Producción Industrial: La producción industrial del éster de NHS-PEG10-COOH sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto luego se purifica y se almacena en condiciones que evitan la hidrólisis del grupo éster de NHS .

Análisis De Reacciones Químicas

Tipos de Reacciones: El éster de NHS-PEG10-COOH experimenta principalmente reacciones de sustitución nucleofílica. El grupo éster de NHS reacciona con aminas primarias para formar enlaces amida estables. Esta reacción se utiliza comúnmente en la bioconjugación para unir proteínas, péptidos y otras biomoléculas .

Reactivos y Condiciones Comunes:

Reactivos: Aminas primarias, dimetilsulfóxido, dimetilformamida.

Condiciones: pH neutro a ligeramente básico (7.2 a 9), temperatura ambiente o temperaturas ligeramente elevadas.

Productos Principales: El producto principal de la reacción entre el éster de NHS-PEG10-COOH y una amina primaria es un enlace amida estable, con la liberación de N-hidroxisuccinimida como subproducto .

Aplicaciones Científicas De Investigación

El éster de NHS-PEG10-COOH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza en la síntesis de bioconjugados y como enlace en diversas reacciones químicas.

Biología: Facilita el etiquetado y la modificación de proteínas y péptidos para varios estudios biológicos.

Medicina: Se utiliza en sistemas de administración de fármacos para mejorar la solubilidad y estabilidad de los agentes terapéuticos.

Industria: Se utiliza en el desarrollo de ensayos diagnósticos y biosensores

Mecanismo De Acción

El mecanismo de acción del éster de NHS-PEG10-COOH implica la formación de un enlace amida estable con aminas primarias. El grupo éster de NHS es altamente reactivo hacia los nucleófilos, particularmente las aminas primarias, en condiciones neutras a ligeramente básicas. Esta reacción forma un enlace covalente, uniendo el espaciador de polietilenglicol a la molécula diana. El grupo ácido carboxílico puede participar en reacciones de conjugación adicionales, lo que aumenta la versatilidad del compuesto .

Compuestos Similares:

Éster de Bis-PEG10-NHS: Contiene dos grupos éster de NHS, lo que permite la reticulación de biomoléculas.

Éster de Ácido-PEG10-NHS: Estructura similar pero con diferentes grupos funcionales.

Singularidad: El éster de NHS-PEG10-COOH es único debido a su combinación de un grupo éster de NHS y un grupo ácido carboxílico, lo que proporciona una doble funcionalidad para la bioconjugación y modificaciones químicas adicionales. El espaciador de polietilenglicol mejora la solubilidad y biocompatibilidad, lo que lo convierte en una herramienta versátil en diversas aplicaciones científicas e industriales .

Comparación Con Compuestos Similares

Bis-PEG10-NHS ester: Contains two NHS ester groups, allowing for crosslinking of biomolecules.

Acid-PEG10-NHS ester: Similar structure but with different functional groups.

Uniqueness: NHS ester-PEG10-COOH is unique due to its combination of an NHS ester group and a carboxylic acid group, providing dual functionality for bioconjugation and further chemical modifications. The polyethylene glycol spacer enhances solubility and biocompatibility, making it a versatile tool in various scientific and industrial applications .

Propiedades

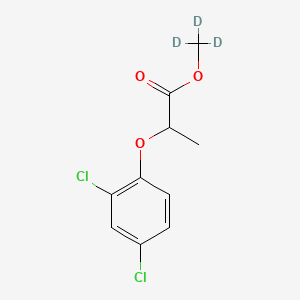

Fórmula molecular |

C27H47NO16 |

|---|---|

Peso molecular |

641.7 g/mol |

Nombre IUPAC |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C27H47NO16/c29-24-1-2-25(30)28(24)44-27(33)3-4-34-5-6-35-7-8-36-9-10-37-11-12-38-13-14-39-15-16-40-17-18-41-19-20-42-21-22-43-23-26(31)32/h1-23H2,(H,31,32) |

Clave InChI |

HCSOPCXHTHUXHO-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-Dimethyl-4-{[2-({1-[4-(methylsulfonyl)benzyl]piperidin-4-yl}amino)pyrimidin-4-yl]oxy}benzonitrile](/img/structure/B12414894.png)

![4-Ethyl-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione-d5](/img/structure/B12414904.png)